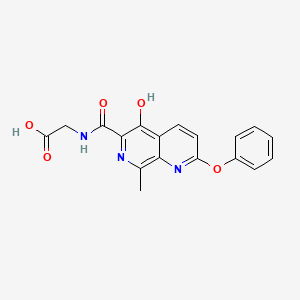
2-(5-Hydroxy-8-methyl-2-phenoxy-1,7-naphthyridine-6-formamido) acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heteroaryloxy involves several synthetic stepsThe aryloxy or heteroaryloxy substituents are then introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis. The use of catalysts and solvents is also crucial in enhancing the efficiency of the reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the naphthyridine core to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
US10100051, Compound 1, has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has shown promise in the treatment of diseases such as cancer, cardiovascular diseases, and inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of US10100051, Compound 1, involves its interaction with specific molecular targets. It acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylase 2, which plays a crucial role in the cellular response to hypoxia. By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factors, leading to the activation of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to low oxygen levels .
Comparison with Similar Compounds
- US10100051, Compound 10
- US10100051, Compound 11
- Prolyl hydroxylase inhibitors such as molidustat and roxadustat
Comparison: US10100051, Compound 1, is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct pharmacological properties. Compared to other prolyl hydroxylase inhibitors, it exhibits a different binding affinity and selectivity for the enzyme, leading to variations in its therapeutic effects and side effect profile .
Properties
Molecular Formula |
C18H15N3O5 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[(5-hydroxy-8-methyl-2-phenoxy-1,7-naphthyridine-6-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H15N3O5/c1-10-15-12(17(24)16(20-10)18(25)19-9-14(22)23)7-8-13(21-15)26-11-5-3-2-4-6-11/h2-8,24H,9H2,1H3,(H,19,25)(H,22,23) |
InChI Key |
FMQZRTFVSFAASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC(=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


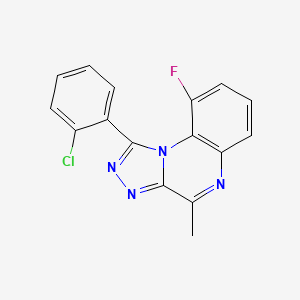
![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)

![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
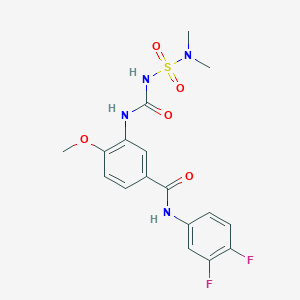
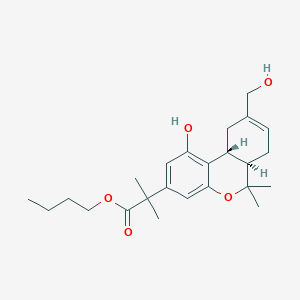
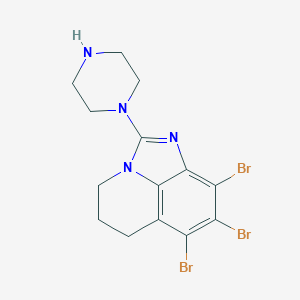


![N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B10836482.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)

![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
